molecular formula C17H23N5O B7142813 1-(1-Methylpiperidin-4-yl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea

1-(1-Methylpiperidin-4-yl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea

Cat. No.: B7142813
M. Wt: 313.4 g/mol
InChI Key: HFNGRDKZUCUZKF-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a piperidine ring and a pyrazole moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-4-yl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea typically involves the reaction of 1-methylpiperidine with an isocyanate derivative of 2-(3-methylpyrazol-1-yl)phenyl. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted urea derivatives.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylpiperidin-4-yl)-3-phenylurea: Lacks the pyrazole moiety, resulting in different chemical properties and reactivity.

    1-(1-Methylpiperidin-4-yl)-3-[2-(3-chloropyrazol-1-yl)phenyl]urea: Contains a chlorine substituent on the pyrazole ring, which can alter its reactivity and biological activity.

Uniqueness

1-(1-Methylpiperidin-4-yl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea is unique due to the presence of both the piperidine and pyrazole rings, which contribute to its distinctive chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-13-7-12-22(20-13)16-6-4-3-5-15(16)19-17(23)18-14-8-10-21(2)11-9-14/h3-7,12,14H,8-11H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNGRDKZUCUZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2NC(=O)NC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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